![molecular formula C10H10ClNO3 B2872125 4-[(2-Chloropropanoyl)amino]benzoic acid CAS No. 860597-14-4](/img/structure/B2872125.png)

4-[(2-Chloropropanoyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

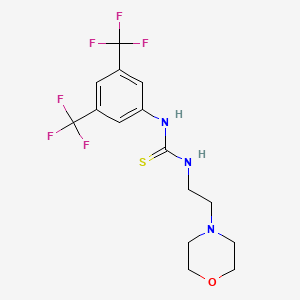

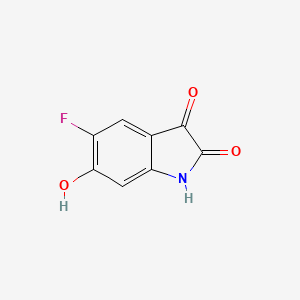

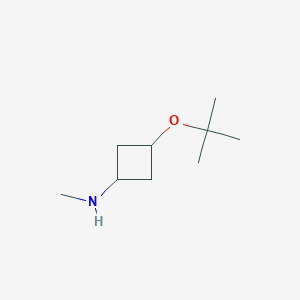

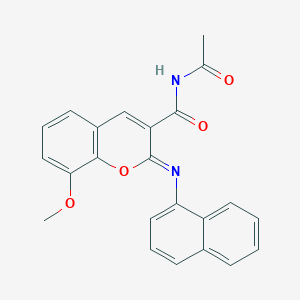

“4-[(2-Chloropropanoyl)amino]benzoic acid” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is also known by its CAS number 860597-14-4 .

Molecular Structure Analysis

The molecular structure of “4-[(2-Chloropropanoyl)amino]benzoic acid” consists of a benzene ring substituted with a carboxyl group and a 2-chloropropanoyl amino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The predicted boiling point of “4-[(2-Chloropropanoyl)amino]benzoic acid” is 460.3±30.0 °C and its predicted density is 1.393±0.06 g/cm3 . The pKa value is predicted to be 4.25±0.10 .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Agents

4-Aminobenzoic acid derivatives, including those related to 4-[(2-Chloropropanoyl)amino]benzoic acid, have been studied for their potential as antimicrobial and cytotoxic agents. These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibited antifungal properties as well as cytotoxicity against certain cancer cell lines .

Trypanocidal Activity

Benzoic acid derivatives have been explored for their trypanocidal activity, which is the ability to combat Trypanosoma species, including those causing Chagas disease. These compounds can act as inhibitors of the enzyme trans-sialidase, which is a target for anti-Chagas drug development .

Biochemical Research

In biochemistry, 4-[(2-Chloropropanoyl)amino]benzoic acid can be used to study the reactions at the benzylic position, which is a key area in organic synthesis and drug metabolism. It can also serve as a precursor or an intermediate in various biochemical pathways .

Industrial Applications

While specific industrial applications of 4-[(2-Chloropropanoyl)amino]benzoic acid are not detailed, its parent compound, 4-aminobenzoic acid, is used extensively in the production of dyes, pigments, and as a precursor to many other chemicals .

Medical Research

This compound is utilized in medical research for pharmaceutical testing, where it serves as a reference standard to ensure the accuracy of experimental results. It’s particularly valuable in the development of new therapeutic drugs .

Chemical Synthesis

4-[(2-Chloropropanoyl)amino]benzoic acid is involved in chemical synthesis as a building block. It can be used to synthesize a variety of complex molecules, which can have applications ranging from material science to pharmacology .

Eigenschaften

IUPAC Name |

4-(2-chloropropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(11)9(13)12-8-4-2-7(3-5-8)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNHIMDSBBJEJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)

![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)